2-(5-Methylfuran-2-yl)quinoline
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Overview
Description
2-(5-Methylfuran-2-yl)quinoline is a heterocyclic aromatic compound that combines a quinoline ring with a furan ring substituted at the 5-position with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylfuran-2-yl)quinoline typically involves the reaction of 2-methylfuran with quinoline derivatives. One common method includes the initial reaction of 2-methylfuran with paraformaldehyde and hydrochloric acid in acetic acid to form 4-(chloromethyl)-2-methylfuran. This intermediate is then reacted with potassium cyanide in ethanol and water to yield 2-(5-methylfuran-2-yl)acetonitrile. Finally, this compound undergoes cyclization with quinoline under basic conditions to form this compound .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve green and sustainable chemistry approaches. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. These methods aim to reduce environmental impact while maintaining high yields and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylfuran-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form quinoline derivatives with different functional groups.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium on carbon as a catalyst.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with functional groups such as hydroxyl, amino, and alkyl groups, which can further enhance the compound’s biological activity .
Scientific Research Applications
2-(5-Methylfuran-2-yl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: It has potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(5-Methylfuran-2-yl)quinoline involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, the compound can interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-methylfuran: A derivative of furan with similar structural features but different biological activities.
Quinoline: The parent compound of 2-(5-Methylfuran-2-yl)quinoline, widely used in medicinal chemistry.
Fluoroquinolines: Quinoline derivatives with fluorine atoms, known for their potent antibacterial activity
Uniqueness
This compound is unique due to the presence of both furan and quinoline rings, which confer distinct chemical and biological properties. The methyl group on the furan ring can influence the compound’s reactivity and interaction with biological targets, making it a versatile scaffold for drug development .
Properties
IUPAC Name |
2-(5-methylfuran-2-yl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-6-9-14(16-10)13-8-7-11-4-2-3-5-12(11)15-13/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNQPWSPJGGCLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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